molecular formula C13H7ClN2O3S B14405248 5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole CAS No. 89721-70-0

5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole

Katalognummer: B14405248
CAS-Nummer: 89721-70-0
Molekulargewicht: 306.72 g/mol
InChI-Schlüssel: ORRLOFFDQGAFSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole is a chemical compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring substituted with a 2-chloro-4-nitrophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole typically involves the reaction of 2-chloro-4-nitrophenol with 2-aminobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).

    Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Major Products Formed

    Substitution: Products with substituted nucleophiles.

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides and sulfones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can play a crucial role in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(2-Chloro-4-nitrophenoxy)nicotinic acid
  • N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
  • 4-(3-Amino-2-chloro-4-nitrophenoxy)phenol

Uniqueness

5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole is unique due to its specific substitution pattern and the presence of both nitro and chloro groups on the phenoxy ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

89721-70-0

Molekularformel

C13H7ClN2O3S

Molekulargewicht

306.72 g/mol

IUPAC-Name

5-(2-chloro-4-nitrophenoxy)-1,2-benzothiazole

InChI

InChI=1S/C13H7ClN2O3S/c14-11-6-9(16(17)18)1-3-12(11)19-10-2-4-13-8(5-10)7-15-20-13/h1-7H

InChI-Schlüssel

ORRLOFFDQGAFSV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC3=C(C=C2)SN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.